Cas no 39776-85-7 (Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-)
![Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)- structure](https://it.kuujia.com/scimg/cas/39776-85-7x500.png)
39776-85-7 structure
Nome del prodotto:Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-
Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-
- [(1R,3R,5R)-6,6-dimethyl-4-methylidene-3-bicyclo[3.1.1]heptanyl] acetate
- (1R-(1alpha,3beta,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)hept-3-yl acetate
- (1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]hept-3-yl acetate
- Bicyclo(3.1.1)heptan-3-ol, 6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-
- Bicyclo(3.1.1)heptan-3-ol, 6,6-dimethyl-2-methylene-, acetate, (1R,3R,5R)-
- Bicyclo(3.1.1)heptan-3-ol, 6,6-dimethyl-2-methylene-, acetate, (1theta-(1alpha,3beta,5alpha))-
- EINECS 254-628-7
- FEMA NO. 4807, CIS-(-)-
- UDBAGFUFASPUFS-OUAUKWLOSA-N
- Fema No. 4807, cis-
- DTXSID801141926
- PINOCARVYL ACETATE, CIS-(-)-
- Y2YP70W5TO
- UNII-H1VHH1X63I
- Pinocarvyl acetate, cis-
- 73366-18-4
- 39776-85-7
- NS00125600
- trans-Pinocarveyl acetate
- Bicyclo(3.1.1)heptan-3-ol, 6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-rel-
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, acetate, (1R,3R,5R)-
- UNII-Y2YP70W5TO
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-
- H1VHH1X63I
-
- Inchi: InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11-/m1/s1
- Chiave InChI: UDBAGFUFASPUFS-OUAUKWLOSA-N
- Sorrisi: CC(O[C@@H]1C[C@H]2C[C@H](C2(C)C)C1=C)=O
Proprietà calcolate
- Massa esatta: 194.131
- Massa monoisotopica: 194.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 291
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.02
- Punto di ebollizione: 232.8°Cat760mmHg
- Punto di infiammabilità: 85.7°C
- Indice di rifrazione: 1.488
Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)- Letteratura correlata
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
4. Book reviews
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
39776-85-7 (Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-) Prodotti correlati
- 4608-49-5(LARIXYL ACETATE)
- 1805020-59-0(Methyl 6-(aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate)
- 1501265-81-1(1-(3-fluoro-2-methylphenyl)-2-(methylamino)ethan-1-ol)
- 2171880-89-8(2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidoacetic acid)
- 1108790-90-4(2-Amino-6-bromobenzamide)
- 1936077-76-7(Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate)
- 116530-84-8(ethyl 2-(3-methylcyclohexyl)acetate)
- 1788677-72-4(N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-methyl-1,2-oxazole-4-carboxamide)
- 51207-98-8(N-butyl-4-nitrobenzamide)
- 1260985-86-1(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
